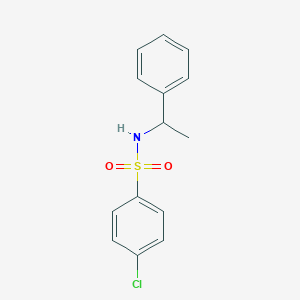
4-chloro-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPB, this compound is a sulfonamide derivative and has been shown to have various biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, CPB has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
CPB has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it has potential as an antibiotic. CPB has also been shown to inhibit the growth of cancer cells, suggesting that it has potential as an anticancer agent. Additionally, CPB has been shown to have an effect on the regulation of pH in the body, as it inhibits carbonic anhydrase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPB in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, CPB has been shown to have various bioactive properties, making it a potentially useful compound for studying various biological processes. However, one limitation of using CPB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CPB. For example, further studies could be conducted to investigate its potential as an antibiotic or anticancer agent. Additionally, the mechanism of action of CPB could be further elucidated, which could lead to a better understanding of its physiological effects. Finally, CPB could be further modified to improve its bioactivity or to make it more selective for certain enzymes or receptors.
Métodos De Síntesis
The synthesis of CPB involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of CPB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
CPB has been used in various scientific research applications due to its potential as a bioactive compound. For example, it has been studied as a potential inhibitor of carbonic anhydrase enzymes, which are important for regulating pH in the body. CPB has also been shown to have antimicrobial properties and has been studied for its potential as an antibiotic. Additionally, CPB has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
66898-13-3 |
|---|---|
Nombre del producto |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Fórmula molecular |
C14H14ClNO2S |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
Clave InChI |
PISRQXFFYFWCDQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



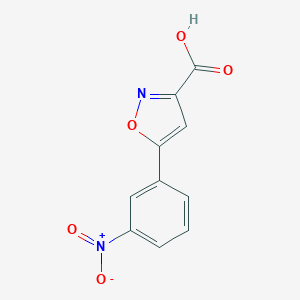
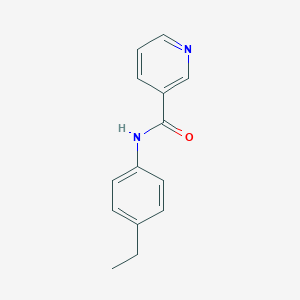
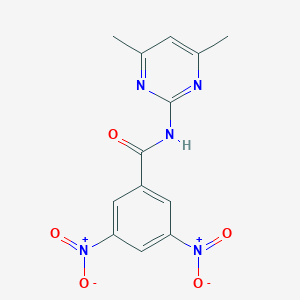
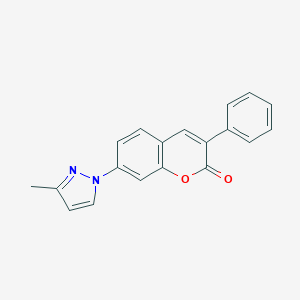
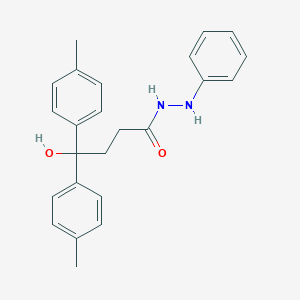
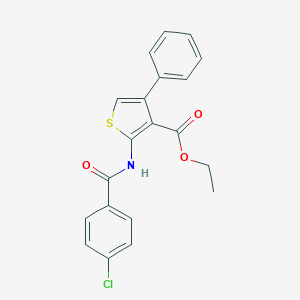

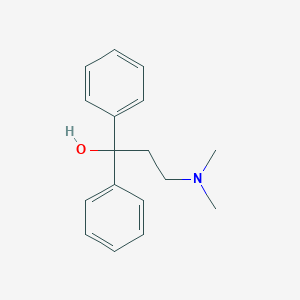
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
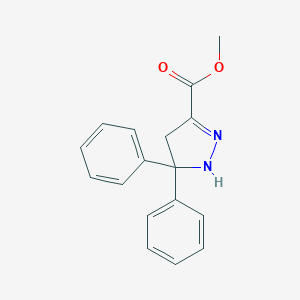

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)